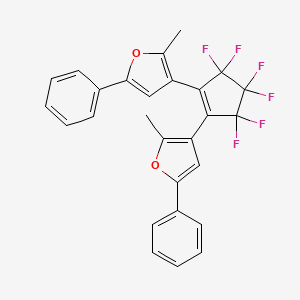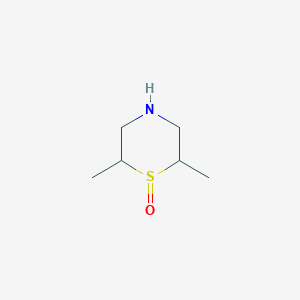
2,6-Dimethylthiomorpholine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylthiomorpholine 1-oxide is an organic compound with the molecular formula C6H13NOS It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and an oxygen atom bonded to the sulfur atom, forming a sulfoxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthiomorpholine 1-oxide typically involves the oxidation of 2,6-dimethylthiomorpholine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions. The reaction proceeds as follows:
2,6-Dimethylthiomorpholine+H2O2→2,6-Dimethylthiomorpholine 1-oxide+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: 2,6-Dimethylthiomorpholine 1,1-dioxide (sulfone).
Reduction: 2,6-Dimethylthiomorpholine (sulfide).
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylthiomorpholine 1-oxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can interact with various molecular targets, including enzymes and proteins, potentially altering their function. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it could modulate oxidative stress and redox balance in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: Similar structure but lacks the sulfur and oxygen atoms.
Thiomorpholine: Parent compound without the methyl groups and sulfoxide.
2,6-Dimethylthiomorpholine: Precursor to the sulfoxide.
Uniqueness
2,6-Dimethylthiomorpholine 1-oxide is unique due to the presence of both methyl groups and the sulfoxide functional group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other thiomorpholine derivatives.
Propiedades
Fórmula molecular |
C6H13NOS |
|---|---|
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-5-3-7-4-6(2)9(5)8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
OLIXMODZQVKARI-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC(S1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
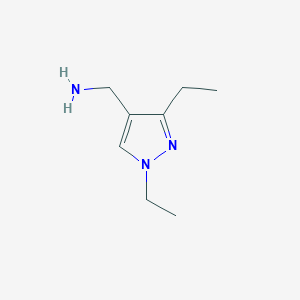
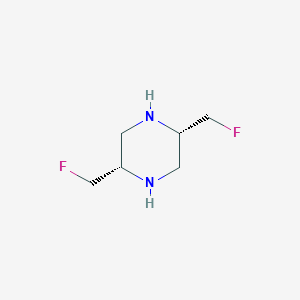



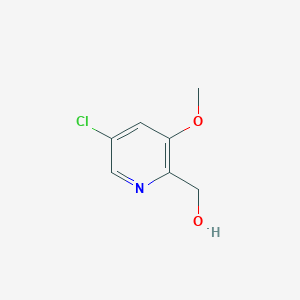
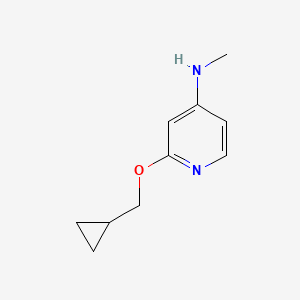
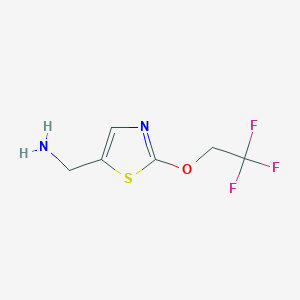
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
